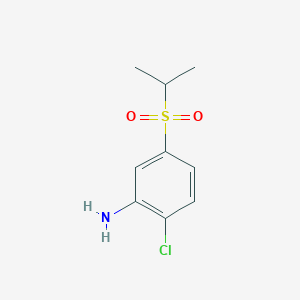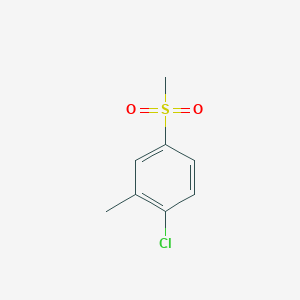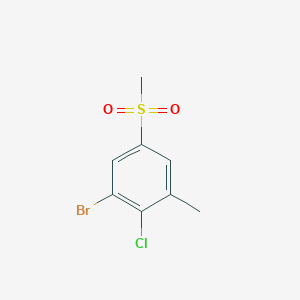
2-Chloro-1-methyl-5-methylsulfonyl-3-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-methyl-5-methylsulfonyl-3-nitrobenzene is an organic compound that belongs to the class of aromatic compounds known as nitrobenzenes. This compound is characterized by the presence of a nitro group (-NO2), a chloro group (-Cl), a methyl group (-CH3), and a methylsulfonyl group (-SO2CH3) attached to a benzene ring. These functional groups confer unique chemical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methyl-5-methylsulfonyl-3-nitrobenzene typically involves multi-step organic reactions. One common method starts with the nitration of 2-chloro-1-methylbenzene to introduce the nitro group. This is followed by sulfonation to add the methylsulfonyl group. The reaction conditions often involve the use of concentrated sulfuric acid and fuming nitric acid for nitration, and chlorosulfonic acid for sulfonation. The reactions are typically carried out under controlled temperatures to ensure the desired substitution pattern on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Safety measures are crucial due to the handling of strong acids and reactive intermediates.
化学反応の分析
Types of Reactions
2-Chloro-1-methyl-5-methylsulfonyl-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the nitro and chloro groups influence the reactivity and orientation of incoming electrophiles.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Oxidation: The methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nitration: Fuming nitric acid and concentrated sulfuric acid.
Sulfonation: Chlorosulfonic acid or sulfur trioxide.
Reduction: Iron powder and hydrochloric acid, or catalytic hydrogenation with palladium on carbon.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-Chloro-1-methyl-5-methylsulfonyl-3-aminobenzene.
Oxidation: 2-Chloro-1-carboxy-5-methylsulfonyl-3-nitrobenzene.
科学的研究の応用
2-Chloro-1-methyl-5-methylsulfonyl-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Chloro-1-methyl-5-methylsulfonyl-3-nitrobenzene depends on its specific application. In biological systems, the compound may interact with cellular targets through its nitro and sulfonyl groups, which can participate in redox reactions and form covalent bonds with biomolecules. The chloro and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within cells.
類似化合物との比較
Similar Compounds
2-Chloro-1-methyl-3-nitrobenzene: Lacks the methylsulfonyl group, resulting in different chemical reactivity and applications.
2-Chloro-5-methylsulfonyl-3-nitrobenzene: Lacks the methyl group, which can influence its physical properties and reactivity.
1-Methyl-5-methylsulfonyl-3-nitrobenzene: Lacks the chloro group, affecting its electrophilic substitution reactions.
Uniqueness
2-Chloro-1-methyl-5-methylsulfonyl-3-nitrobenzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methyl) groups on the benzene ring allows for a wide range of chemical transformations and applications.
特性
IUPAC Name |
2-chloro-1-methyl-5-methylsulfonyl-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-5-3-6(15(2,13)14)4-7(8(5)9)10(11)12/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJFMUXSOIKLJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)[N+](=O)[O-])S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-4-[[(dimethylamino)carbonyl]amino]benzenesulfonyl chloride](/img/structure/B7814004.png)
![(1-(6-Chlorobenzo[d]oxazol-2-yl)piperidin-3-yl)methanamine](/img/structure/B7814010.png)



![Benzoic acid, 5-[(cyclopropylamino)sulfonyl]-2-methoxy-](/img/structure/B7814037.png)



![2-[(1-Methylethyl)sulfonyl]-5-(1-piperidinyl)benzenamine](/img/structure/B7814073.png)



![[1-(4-Methylsulfonylphenyl)piperidin-3-yl]methanol](/img/structure/B7814105.png)
